11-Deoxy-11-methylene PGD2

Beschreibung

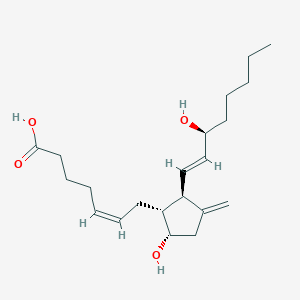

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZAFJXVUNORLT-SFIVEXQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Deoxy-11-methylene PGD2

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable isostere of the naturally occurring Prostaglandin D2 (PGD2). Characterized by the replacement of the C11-keto group with an exocyclic methylene moiety, this analog exhibits unique biological activities primarily mediated through the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document provides a comprehensive technical overview of 11d-11m-PGD2, including its synthesis, physicochemical properties, and its distinct roles in adipogenesis. Detailed experimental protocols for its synthesis, receptor binding assays, and cellular activity studies are provided, alongside a quantitative summary of its biological parameters. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation and sleep regulation. However, its inherent chemical instability, readily undergoing dehydration to form J-series prostaglandins, complicates its study and therapeutic application. 11-Deoxy-11-methylene PGD2 was developed as a stable analog to overcome this limitation, enabling more precise investigation of PGD2 receptor-mediated signaling.[1][2]

This guide delves into the technical details of 11d-11m-PGD2, with a focus on its interaction with the DP2 (CRTH2) receptor and its intriguing dual role in adipocyte differentiation and maturation.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₂₁H₃₄O₄ and a molecular weight of 350.5 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₄ |

| Molecular Weight | 350.5 g/mol |

| Appearance | White to off-white solid |

| Storage | -20°C |

| Chemical Stability | Stable isosteric analog of PGD2 |

Synthesis of this compound from Prostaglandin F2α

The synthesis of this compound can be achieved from Prostaglandin F2α (PGF2α) as described by Torisawa et al. (1985). The following is a detailed experimental protocol based on their work.

Experimental Protocol: Synthesis of this compound

Materials:

-

Prostaglandin F2α (PGF2α) methyl ester

-

t-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF)

-

Pyridinium dichromate (PDC)

-

Dichloromethane (CH₂Cl₂)

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of Hydroxyl Groups:

-

Dissolve PGF2α methyl ester in anhydrous DMF.

-

Add imidazole followed by TBDMSCl to the solution.

-

Stir the reaction mixture at room temperature until the protection of the 9- and 15-hydroxyl groups is complete (monitored by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting bis-silylated intermediate by silica gel column chromatography.

-

-

Oxidation of the 11-Hydroxyl Group:

-

Dissolve the purified bis-silylated intermediate in anhydrous CH₂Cl₂.

-

Add PDC to the solution and stir at room temperature until the oxidation of the 11-hydroxyl group to a ketone is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate.

-

-

Wittig Reaction for Methylene Group Introduction:

-

Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in anhydrous THF and adding n-BuLi at 0°C. Stir until the solution turns deep red.

-

Add the ketone from the previous step, dissolved in THF, to the Wittig reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

-

-

Deprotection of Silyl Ethers:

-

Dissolve the product from the Wittig reaction in THF.

-

Add a solution of TBAF in THF and stir at room temperature until the desilylation is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify the resulting diol by silica gel column chromatography.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified diol in a mixture of MeOH and water.

-

Add an aqueous solution of KOH and stir at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the final product, this compound, with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Biological Activity and Quantitative Data

The primary biological activity of this compound is mediated through its interaction with the DP2 (CRTH2) receptor. Unlike PGD2, which activates both DP1 and DP2 receptors, 11d-11m-PGD2 exhibits a distinct pharmacological profile.

Table 2: Receptor Interaction Profile of this compound

| Receptor | Activity | Quantitative Value (IC₅₀) | Reference |

| DP1 | Little to no agonist activity | - | |

| DP2 (CRTH2) | Antagonist | ~2 µM | |

| DP2 (CRTH2) | Preferential agonist in adipogenesis | - | [2] |

Note: The reported agonist activity in adipogenesis appears to be context-dependent and may involve downstream signaling distinct from classical G-protein coupling.

Experimental Protocol: CRTH2 Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTH2 receptor

-

[³H]-PGD2 (radioligand)

-

Unlabeled PGD2 (for determining non-specific binding)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Cell scrapers

-

Centrifuge

-

Scintillation counter and vials

-

96-well microplates

Procedure:

-

Membrane Preparation:

-

Culture HEK293-CRTH2 cells to confluency.

-

Wash the cells with ice-cold PBS and harvest them using a cell scraper.

-

Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.

-

Homogenize the cell suspension and centrifuge at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound.

-

For total binding, add only the radioligand ([³H]-PGD2) at a concentration near its Kd.

-

For non-specific binding, add an excess of unlabeled PGD2 along with the radioligand.

-

Add a fixed concentration of [³H]-PGD2 to all wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Role in Adipogenesis

This compound exhibits a complex, phase-dependent role in the process of adipogenesis, the formation of adipocytes (fat cells) from precursor cells.

-

Maturation Phase (Pro-adipogenic): During the later stages of adipocyte development, 11d-11m-PGD2 has been shown to promote adipogenesis. This effect is more potent than that of PGD2 and appears to be preferentially mediated through the CRTH2 receptor.[2]

-

Differentiation Phase (Anti-adipogenic): In contrast, during the initial differentiation phase of preadipocytes, 11d-11m-PGD2 can suppress adipogenesis. This inhibitory effect is associated with the downregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3]

Experimental Protocol: 3T3-L1 Adipocyte Maturation Assay

This protocol outlines a method to assess the pro-adipogenic effect of this compound on the maturation of 3T3-L1 preadipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium (GM): DMEM with 10% bovine calf serum

-

Differentiation Medium (DM): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin

-

This compound

-

Oil Red O staining solution

-

Formalin (10%)

-

Isopropanol

Procedure:

-

Cell Culture and Differentiation Induction:

-

Culture 3T3-L1 preadipocytes in GM until they reach confluence.

-

Two days post-confluence, replace the GM with DM to induce differentiation.

-

After 48 hours, replace the DM with MM.

-

-

Treatment during Maturation:

-

From day 4 onwards, culture the cells in MM, replacing the medium every two days.

-

During this maturation phase, treat the cells with varying concentrations of this compound. Include a vehicle control group.

-

-

Assessment of Adipogenesis (Oil Red O Staining):

-

On day 8 or 10, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.

-

Wash the cells with water to remove excess stain.

-

For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Signaling Pathways

The biological effects of this compound are primarily initiated by its interaction with the CRTH2 receptor, a G-protein coupled receptor (GPCR).

General CRTH2 Signaling

In immune cells, CRTH2 activation by PGD2 typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, coupled with an increase in intracellular calcium. This signaling cascade is crucial for chemotaxis and activation of these cells.

Caption: General signaling pathway of the CRTH2 receptor.

CRTH2 Signaling in Adipogenesis

The pro-adipogenic effect of this compound during the maturation phase involves the upregulation of key adipogenic transcription factors. While the precise downstream signaling from CRTH2 in adipocytes is still under investigation, it is known to influence the expression of PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα).

Caption: Proposed signaling of 11d-11m-PGD2 in adipocyte maturation.

Conclusion

This compound serves as a valuable research tool for elucidating the roles of the DP2 (CRTH2) receptor in various biological systems. Its chemical stability offers a significant advantage over the native PGD2. The compound's distinct, phase-dependent effects on adipogenesis highlight the complexity of prostanoid signaling in metabolic regulation and suggest that targeting the CRTH2 receptor could be a novel approach for modulating fat cell development. Further research is warranted to fully delineate the intracellular signaling pathways governed by CRTH2 in adipocytes and to explore the therapeutic potential of modulating this axis in metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of 11-Deoxy-11-methylene PGD2

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable isostere of the naturally occurring but unstable prostaglandin D2 (PGD2). Its stability makes it a valuable tool for investigating the physiological and pathological roles of PGD2 signaling. This technical guide provides a comprehensive overview of the function of 11d-11m-PGD2, with a particular focus on its complex and context-dependent role in adipogenesis. We will delve into its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug discovery.

Introduction to 11-Deoxy-11-methylene PGD2

Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid involved in a wide range of biological processes, including sleep regulation, inflammation, and allergic responses. However, the inherent chemical instability of PGD2, which readily dehydrates to form J-series prostaglandins, complicates in vitro and in vivo studies. This compound was developed as a stable analog to overcome this limitation, featuring an exocyclic methylene group in place of the 11-keto group, which prevents dehydration. This stability allows for more precise and reproducible experimental outcomes.

The Dual Role of this compound in Adipogenesis

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical process in energy homeostasis and the pathophysiology of obesity. Research has revealed that 11d-11m-PGD2 exerts a dual, stage-dependent effect on the differentiation of the well-established murine 3T3-L1 preadipocyte cell line.

Pro-Adipogenic Effects during the Maturation Phase

During the later stages of adipocyte differentiation, known as the maturation phase, 11d-11m-PGD2 has been shown to be a potent promoter of adipogenesis. Studies have indicated that it is significantly more potent than PGD2 in stimulating the storage of fats in cultured adipocytes where endogenous prostaglandin synthesis has been inhibited.[1][2] This pro-adipogenic effect is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The use of a selective CRTH2 antagonist more effectively blocks the pro-adipogenic action of 11d-11m-PGD2 compared to a DP1 antagonist.[1] This effect is associated with the upregulation of key adipogenesis marker genes.[1]

Anti-Adipogenic Effects during the Differentiation Phase

In contrast to its role in the maturation phase, when 11d-11m-PGD2 is introduced during the early differentiation phase of 3T3-L1 cells, it acts as a suppressor of adipogenesis.[3] This inhibitory effect is characterized by a downregulation of the master adipogenic transcription factor, peroxisome proliferator-activated receptor gamma (PPARγ).[3] The anti-adipogenic effect of 11d-11m-PGD2 is more potent than that of PGD2, likely due to its resistance to conversion into pro-adipogenic J-series prostaglandins.[3] Interestingly, this inhibitory action can be attenuated by the presence of a DP2 agonist, suggesting a complex interplay of signaling pathways.[3] Furthermore, the addition of 11d-11m-PGD2 during the differentiation phase has been observed to reduce the expression of both DP1 and CRTH2 receptors in the subsequent maturation phase, potentially desensitizing the cells to further prostanoid signaling.[4]

Receptor Interactions and Signaling Pathways

The biological effects of 11d-11m-PGD2 are mediated through its interaction with two G protein-coupled receptors (GPCRs) for PGD2: the DP1 receptor and the CRTH2 (DP2) receptor. These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.

-

DP1 Receptor: The DP1 receptor is coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

-

CRTH2 (DP2) Receptor: In contrast, the CRTH2 receptor is coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Activation of CRTH2 also leads to an increase in intracellular calcium concentration ([Ca2+]i).

The pro-adipogenic effects of 11d-11m-PGD2 during the maturation phase are thought to be driven by the CRTH2-mediated signaling pathway.

Figure 1: Proposed CRTH2 signaling pathway for 11d-11m-PGD2-mediated adipogenesis.

Context-Dependent Agonist versus Antagonist Activity

A critical aspect of 11d-11m-PGD2 pharmacology is its context-dependent activity at the CRTH2 receptor. While it acts as an agonist to promote adipogenesis in 3T3-L1 cells during maturation, studies on human eosinophils and basophils have reported it to be a CRTH2 (DP2) antagonist. In these immune cells, 11d-11m-PGD2 shows little to no agonist activity and can inhibit the effects of PGD2. This highlights the complexity of ligand-receptor interactions, which can be influenced by the specific cell type and its unique intracellular environment and signaling machinery.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Receptor Activity Profile of this compound

| Cell Type | Receptor | Activity | Reported Value (approx.) | Reference |

| Human Eosinophils/Basophils | CRTH2 (DP2) | Antagonist | IC50 ≈ 2 µM | |

| Human Platelets | DP1 | Weak/No Agonist | Not specified | |

| 3T3-L1 Adipocytes (Maturation) | CRTH2 (DP2) | Agonist | More potent than PGD2 | [1] |

| 3T3-L1 Adipocytes (Differentiation) | Unknown | Inhibitor of Adipogenesis | More potent than PGD2 | [3] |

Experimental Protocols

General Protocol for 3T3-L1 Adipocyte Differentiation

This protocol provides a general framework for the differentiation of 3T3-L1 preadipocytes into mature adipocytes. Specific modifications are required to study the effects of 11d-11m-PGD2.

Figure 2: General workflow for 3T3-L1 adipocyte differentiation.

Protocol for Assessing the Pro-Adipogenic Effect of 11d-11m-PGD2 (Maturation Phase)

-

Cell Culture and Differentiation Induction:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until 2 days post-confluence.

-

Initiate differentiation by incubating cells for 2 days in DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

For the next 2 days, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.

-

-

Maturation Phase Treatment:

-

On day 4, switch to a maturation medium (DMEM with 10% FBS).

-

To inhibit endogenous prostaglandin production, add a cyclooxygenase inhibitor such as indomethacin to the maturation medium.

-

Add 11d-11m-PGD2 at various concentrations (a dose-response study is recommended, e.g., 10 nM to 10 µM) to the maturation medium.

-

Culture the cells for an additional 4-6 days, changing the medium with fresh 11d-11m-PGD2 every 2 days.

-

-

Analysis:

-

On day 8-10, assess adipogenesis by:

-

Oil Red O Staining: To visualize and quantify lipid accumulation.

-

Gene Expression Analysis (qPCR): To measure the mRNA levels of adipogenic markers such as PPARγ, C/EBPα, and aP2.

-

-

Protocol for Assessing the Anti-Adipogenic Effect of 11d-11m-PGD2 (Differentiation Phase)

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until 2 days post-confluence.

-

-

Differentiation Phase Treatment:

-

On day 0, initiate differentiation by incubating cells for 2 days in differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

Concurrently, add 11d-11m-PGD2 at various concentrations (e.g., 1 µM as a starting point) to the differentiation medium.[3]

-

-

Maturation and Analysis:

-

After the 2-day differentiation period, switch to the standard maturation protocol as described in section 6.1.

-

Assess adipogenesis on day 8-10 using Oil Red O staining and gene expression analysis.

-

Conclusion and Future Directions

This compound is a crucial research tool for dissecting the complex roles of PGD2 signaling. Its phase-dependent effects on adipogenesis, acting as a pro-adipogenic agent during maturation via CRTH2 and an anti-adipogenic agent during differentiation, underscore the intricate regulation of fat cell development. The observed discrepancy between its agonist activity in adipocytes and antagonist activity in immune cells warrants further investigation to understand the molecular basis of this cell-specific response. Future research should focus on elucidating the detailed downstream signaling pathways of CRTH2 in adipocytes and exploring the therapeutic potential of modulating this pathway in metabolic diseases. For drug development professionals, the context-dependent nature of 11d-11m-PGD2's activity serves as a critical reminder of the importance of thorough characterization of compound pharmacology across various cell types and biological states.

References

- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dichotomous Role of 11-Deoxy-11-methylene PGD2 in Adipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene PGD2 (11d-11m-PGD2) is a stable, synthetic isosteric analogue of the naturally occurring Prostaglandin D2 (PGD2). While PGD2 is a known modulator of adipogenesis, its instability and rapid conversion to pro-adipogenic PGJ2 derivatives complicate the elucidation of its precise mechanisms. 11d-11m-PGD2, by resisting this conversion, serves as a critical tool for dissecting the direct signaling pathways of PGD2-like molecules in adipocyte differentiation. This technical guide synthesizes the current understanding of 11d-11m-PGD2's function, revealing a fascinating, stage-dependent dual role. During the initial differentiation of preadipocytes, it acts as a potent inhibitor of adipogenesis. Conversely, in the subsequent maturation phase, it promotes lipid accumulation and the adipogenic phenotype. This guide details the signaling pathways, experimental protocols, and quantitative data that underpin this dichotomy, providing a comprehensive resource for researchers in metabolic disease and drug development.

Introduction: The Complexity of Prostaglandin Signaling in Adipogenesis

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is governed by a complex network of transcription factors, hormones, and signaling molecules. Prostaglandins (PGs), a class of lipid autacoids, are significant local regulators of this process. Prostaglandin D2 (PGD2) is particularly noteworthy due to its enzymatic production in adipocytes and its non-enzymatic dehydration into the J-series prostaglandins (e.g., 15-deoxy-Δ12,14-PGJ2 or 15d-PGJ2), which are potent endogenous ligands for the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1].

This metabolic instability of PGD2 creates a challenge in distinguishing its direct receptor-mediated effects from the PPARγ-mediated effects of its derivatives. This compound (11d-11m-PGD2), a stable analogue where the 11-keto group is replaced by an exocyclic methylene, is resistant to dehydration[1]. This stability makes it an invaluable molecular probe to investigate the direct, non-PGJ2 signaling pathways of PGD2 in adipocyte biology. Research reveals that the timing of its introduction into the adipogenesis timeline critically determines its function, acting as either an anti-adipogenic or pro-adipogenic agent.

The Dual Role of this compound: Stage-Dependent Regulation

The influence of 11d-11m-PGD2 on adipogenesis is entirely context-dependent, hinging on the developmental stage of the adipocyte.

Anti-Adipogenic Activity in the Differentiation Phase

When introduced to preadipocytes (e.g., 3T3-L1 cells) during the initial 48-hour induction of differentiation, 11d-11m-PGD2 acts as a potent suppressor of adipogenesis[2]. This inhibitory effect is more pronounced than that of natural PGD2, a difference attributed to 11d-11m-PGD2's inability to convert into pro-adipogenic PGJ2 derivatives[2]. The primary mechanism of this suppression is the significant downregulation of PPARγ expression, the master switch for adipocyte differentiation[2]. Consequently, the expression of downstream PPARγ target genes, such as Adiponectin and Lipoprotein Lipase (LPL), is also diminished, leading to a marked reduction in intracellular triacylglycerol (TAG) accumulation[2].

Pro-Adipogenic Activity in the Maturation Phase

In stark contrast, when 11d-11m-PGD2 is administered to adipocytes during the later maturation phase (after the initial differentiation cocktail is removed), it significantly promotes fat storage[1]. In this context, it is demonstrably more potent than PGD2 at stimulating lipid accumulation[1]. This pro-adipogenic effect is driven by the upregulation of key adipogenesis marker genes and is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor[1].

Signaling Pathways and Mechanisms of Action

The opposing effects of 11d-11m-PGD2 are dictated by distinct signaling cascades initiated at different stages of adipogenesis.

Inhibition during Differentiation Phase

During the differentiation phase, the addition of 11d-11m-PGD2 leads to a significant reduction in the expression of both DP1 and DP2 (CRTH2) receptors during the subsequent maturation phase[2]. This suggests that its anti-adipogenic effect is mediated by inducing a state of receptor dysfunction or desensitization, ultimately leading to the observed downregulation of PPARγ[2]. The precise upstream signaling events that connect 11d-11m-PGD2 to PPARγ suppression in this phase are still under investigation, with evidence suggesting the potential involvement of unidentified receptors or crosstalk with other inhibitory pathways[2].

References

- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of 11-Deoxy-11-methylene PGD2 with the CRTH2 Receptor

Abstract: This document provides a comprehensive technical overview of the interaction between 11-Deoxy-11-methylene Prostaglandin D2 (PGD2), a stable synthetic analogue of PGD2, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). It is intended for researchers, scientists, and professionals in the field of drug development who are focused on inflammatory and allergic diseases. This guide details the molecular pharmacology, binding characteristics, and functional outcomes of this interaction, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

Prostaglandin D2 (PGD2) is a primary prostanoid and a key lipid mediator predominantly produced by activated mast cells during allergic responses.[1][2] Its biological effects are transduced through two distinct G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3] While both receptors bind PGD2 with high affinity, they couple to different G proteins and elicit distinct cellular responses.[1][4]

The CRTH2 receptor is of particular interest as a therapeutic target because of its high expression on key effector cells of type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][4][5] PGD2-mediated activation of CRTH2 is a major pathway driving chemotaxis and activation of these immune cells, contributing significantly to the pathophysiology of allergic diseases such as asthma.[1][4][5]

Given the therapeutic potential of modulating this pathway, various synthetic ligands have been developed. 11-Deoxy-11-methylene PGD2 is a chemically stable, isosteric analogue of PGD2.[6][7] Its unique structure, where the unstable 11-keto group is replaced by an exocyclic methylene, makes it a valuable tool for studying prostanoid receptor function.[6][7] This guide focuses specifically on the binding and functional characteristics of this compound at the CRTH2 receptor.

Quantitative Analysis of Ligand-Receptor Interactions

The interaction of this compound with the CRTH2 receptor has been characterized primarily through competitive binding assays and functional assessments. Unlike its parent compound PGD2, which is a potent agonist, this compound exhibits weak antagonist properties at the CRTH2 receptor.[8][9] It shows little to no agonist activity at either the DP1 or DP2 (CRTH2) receptors.[9] The quantitative data for this compound and related key ligands at the CRTH2 receptor are summarized below.

| Ligand | Assay Type | Species | Receptor | Value | Reference |

| This compound | Functional Antagonism | Human | CRTH2 (DP2) | IC50: ~2 µM | [9] |

| PGD2 | Radioligand Binding | Human | CRTH2 | Ki: 2.4 ± 0.2 nM | [10] |

| Radioligand Binding | Human | CRTH2 | Kd: 2.5 nM (high affinity) | [10] | |

| Radioligand Binding | Mouse | mCRTH2 | Kd: 8.8 ± 0.8 nM | [2] | |

| cAMP Inhibition | Human | CRTH2 | EC50: 1.8 ± 0.4 nM | [10] | |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Radioligand Binding | Human | CRTH2 | Ki: 2.91 ± 0.29 nM | [10] |

| 15-deoxy-Δ12,14-PGJ2 | Radioligand Binding | Human | CRTH2 | Ki: 3.15 ± 0.32 nM | [10] |

| Indomethacin | Radioligand Binding | Mouse | mCRTH2 | Ki: 1.04 ± 0.13 µM | [2] |

| cAMP Inhibition | Human | CRTH2 | EC50: 14.9 ± 4.9 nM | [10] |

CRTH2 Receptor Signaling Pathways

The CRTH2 receptor primarily couples to the Gi family of heterotrimeric G proteins.[2][10] Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10] The dissociation of the G protein βγ subunits also activates downstream effectors, including Phosphoinositide 3-kinase (PI3K), which is crucial for mediating the chemotactic response in immune cells.[2] This signaling ultimately leads to an increase in intracellular calcium ([Ca2+]i) and the orchestration of cellular migration and activation.[10]

Key Experimental Protocols

The characterization of ligands like this compound relies on standardized in vitro assays. The methodologies for the most critical experiments are detailed below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: HEK-293T cells stably expressing the human CRTH2 receptor are cultured, harvested, and homogenized in a cold lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, protease inhibitors).[1] The homogenate is centrifuged to pellet cell debris, and the supernatant is then subjected to ultracentrifugation (e.g., 150,000 x g for 1 hour) to pellet the cell membranes.[1] The membrane pellet is resuspended in a suitable buffer and stored at -80°C.[1]

-

Assay Incubation: Approximately 20 µg of membrane protein is incubated in a binding buffer (e.g., 20 mM HEPES, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% BSA).[1]

-

Ligand Addition: A fixed concentration of radioligand (e.g., 2 nM [3H]PGD2) is added to each well along with a range of concentrations of the unlabeled competing ligand (e.g., this compound).[1]

-

Incubation: The reaction plate is incubated for 2 hours at room temperature to reach equilibrium.[1]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), separating bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer.[11]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).[1] Competition curves are generated to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]

Intracellular cAMP Inhibition Assay

This functional assay measures a ligand's ability to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels following Gi-coupled receptor activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the CRTH2 receptor are seeded in multi-well plates.

-

cAMP Stimulation: Cells are treated with forskolin, an adenylyl cyclase activator, to artificially raise intracellular cAMP levels.[10]

-

Ligand Treatment: Cells are concurrently treated with varying concentrations of the test compound (e.g., PGD2 as an agonist control, or a potential antagonist followed by PGD2).

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an ELISA or a time-resolved fluorescence-based assay.[10]

-

Data Analysis: For agonists, the concentration-dependent decrease in cAMP is plotted to determine the EC50 value. For antagonists, the ability to reverse the agonist-induced cAMP decrease is measured to determine the IC50. Pertussis toxin can be used as a control to confirm Gi pathway involvement.[10]

Summary and Conclusion

This compound is a chemically stable analogue of PGD2 that serves as a valuable research tool for dissecting the roles of prostanoid receptors. Quantitative data demonstrate that, in contrast to the potent agonism of PGD2, this compound functions as a weak antagonist at the CRTH2 receptor, with an IC50 in the low micromolar range.[9] Its lack of agonist activity at both DP1 and CRTH2 receptors makes it useful for studies requiring a stable compound to probe antagonist effects specifically or to differentiate receptor-mediated pathways.[7][9] The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers investigating the CRTH2 signaling axis and developing novel therapeutics for type 2 inflammatory diseases.

References

- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 11-deoxy-11-methylene Prostaglandin D2 by Cayman Chemical - 12410-5 - Sanbio [sanbio.nl]

- 8. researchgate.net [researchgate.net]

- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

The Dichotomous Biological Activity of 11-Dehydro-11-methylene-prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dehydro-11-methylene-prostaglandin D2 (11d-11m-PGD2) is a stable, isosteric analog of the naturally occurring but unstable prostaglandin D2 (PGD2). This stability makes it a valuable tool for elucidating the complex and often contradictory roles of PGD2 signaling. This technical guide provides an in-depth analysis of the biological activities of 11d-11m-PGD2, with a particular focus on its dual role in adipogenesis. It details the experimental protocols used to characterize its function and visualizes the key signaling pathways involved. Quantitative data from the literature is presented to facilitate comparative analysis.

Introduction

Prostaglandin D2 (PGD2) is a lipid mediator that exerts a wide range of physiological and pathological effects, including regulation of sleep, inflammation, and allergic responses. Its biological instability, readily dehydrating to form J-series prostaglandins, complicates the study of its direct effects. 11d-11m-PGD2, with its exocyclic methylene group replacing the C11-keto group, offers resistance to this dehydration, providing a more reliable molecular probe for investigating PGD2 receptor-mediated pathways.[1][2][3] This guide explores the nuanced biological activities of 11d-11m-PGD2, which are highly dependent on the cellular context and the specific phase of cellular processes such as adipocyte differentiation.

Quantitative Data on Biological Activity

The biological activity of 11d-11m-PGD2 is multifaceted, exhibiting different effects and potencies depending on the cell type and the receptors present. The following table summarizes the available quantitative data.

| Compound | Target Receptor | Cell Type/Assay | Activity Type | Parameter | Value | Reference |

| 11d-11m-PGD2 | CRTH2 (DP2) | Human Eosinophils and Basophils | Antagonist | IC50 | ~2 µM | [3] |

| 11d-11m-PGD2 | CRTH2 (DP2) | 3T3-L1 Adipocytes (Maturation) | Agonist (Pro-adipogenic) | N/A | More potent than PGD2 | [1][2] |

| 11d-11m-PGD2 | Unidentified | 3T3-L1 Adipocytes (Differentiation) | Anti-adipogenic | N/A | More potent than PGD2 | [2][4] |

Note: Specific Ki or EC50 values for the pro-adipogenic and anti-adipogenic effects of 11d-11m-PGD2 in adipocytes are not currently available in the public literature.

Dichotomous Role in Adipogenesis

One of the most striking features of 11d-11m-PGD2 is its opposing effects on the differentiation and maturation of adipocytes, primarily studied in the 3T3-L1 cell line.

Pro-Adipogenic Activity during Maturation

During the maturation phase of adipogenesis, 11d-11m-PGD2 promotes the accumulation of lipids.[1] This effect is significantly more potent than that of natural PGD2.[1][2] Studies using selective antagonists have shown that this pro-adipogenic action is preferentially mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] Activation of CRTH2, a Gi-coupled receptor, leads to the suppression of lipolysis, thereby enhancing fat storage.[1]

Anti-Adipogenic Activity during Differentiation

In contrast, when applied during the early differentiation phase of 3T3-L1 cells, 11d-11m-PGD2 acts as a potent inhibitor of adipogenesis.[2][4] This anti-adipogenic effect is associated with the downregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] The precise receptor mediating this inhibitory effect has not been definitively identified, though it appears to be distinct from the classical DP1 and CRTH2 pathways.[4]

Signaling Pathways

The biological effects of 11d-11m-PGD2 are transduced through distinct G-protein coupled receptors, primarily DP1 and CRTH2 (DP2).

CRTH2 (DP2) Receptor Signaling

The pro-adipogenic effects of 11d-11m-PGD2 during adipocyte maturation are primarily mediated by the CRTH2 receptor, which couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced Protein Kinase A (PKA) activity. The subsequent decrease in the phosphorylation of Hormone-Sensitive Lipase (HSL) results in the suppression of lipolysis and enhanced lipid accumulation.

Anti-Adipogenic Signaling Pathway

The anti-adipogenic effect of 11d-11m-PGD2 during the differentiation phase involves the downregulation of PPARγ expression. The upstream receptor and signaling cascade leading to this effect are not yet fully elucidated but are thought to be independent of DP1 and CRTH2.

Experimental Protocols

3T3-L1 Adipocyte Differentiation and Treatment

This protocol describes the in vitro differentiation of 3T3-L1 preadipocytes and treatment with 11d-11m-PGD2 to assess its effects on adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium (GM): DMEM with 10% bovine calf serum

-

Differentiation Medium (DM): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin.

-

11d-11m-PGD2 stock solution (in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Oil Red O staining solution

-

RNA extraction and qPCR reagents

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates with GM and grow to confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace GM with DM.

-

Treatment for Anti-Adipogenic Assay: Add 11d-11m-PGD2 (e.g., at 1 µM) or vehicle control to the DM and incubate for 48 hours.

-

Maturation Phase (Day 2 onwards): Replace DM with MM.

-

Treatment for Pro-Adipogenic Assay: Add 11d-11m-PGD2 or vehicle control to the MM.

-

Maintenance: Replace with fresh MM (with or without treatment) every 2 days.

-

Analysis (Day 8-10):

-

Lipid Accumulation: Fix cells and stain with Oil Red O. Quantify by extracting the dye and measuring absorbance.

-

Gene Expression: Extract total RNA and perform qRT-PCR to analyze the expression of adipogenic markers like PPARγ, adiponectin, and LPL.

-

References

- 1. Prostaglandin D2 enhances lipid accumulation through suppression of lipolysis via DP2 (CRTH2) receptors in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Structural and Functional Divergence of PGD2 and its Stable Analog, 11-deoxy-11-methylene-PGD2

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between Prostaglandin D2 (PGD2), a key endogenous lipid mediator, and its chemically stable, isosteric analogue, 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and its therapeutic applications.

Core Structural Differences

Prostaglandin D2 (PGD2) is a cyclopentane derivative with two side chains, characterized by a ketone group at the C-11 position. This structural feature is a key determinant of its chemical stability and biological activity. In contrast, 11-deoxy-11-methylene-PGD2 is a synthetic analogue where the 11-keto group of PGD2 is replaced by an exocyclic methylene group.[1][2][3] This seemingly minor modification confers significant chemical stability to the molecule, preventing the non-enzymatic dehydration that PGD2 readily undergoes to form J-series prostaglandins like PGJ2.[2]

The core structural distinction lies in the substitution at the C-11 position of the prostaglandin core ring. This fundamental difference in chemical structure directly translates to altered physicochemical properties and divergent biological activities.

Comparative Physicochemical and Biological Properties

The structural modification in 11d-11m-PGD2 results in a different profile of biological activity and receptor interaction compared to its parent compound, PGD2. The following table summarizes the key quantitative differences between these two molecules.

| Property | Prostaglandin D2 (PGD2) | 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2) | Reference(s) |

| Molecular Formula | C₂₀H₃₂O₅ | C₂₁H₃₄O₄ | [4] |

| Molecular Weight | 352.5 g/mol | 350.5 g/mol | [4] |

| Chemical Stability | Relatively unstable, readily dehydrates to PGJ2 derivatives. Apparent half-life in plasma is ~30 minutes. | Chemically stable isosteric analogue. | [2][5] |

| Primary Receptor(s) | DP1 (Gs-coupled), CRTH2 (DP2, Gi-coupled) | Preferentially interacts with CRTH2 (DP2, Gi-coupled). | [2][6] |

| Receptor Affinity (Ki) | CRTH2: ~2.4 nM | Acts as a CRTH2 antagonist with an IC50 of ~2 µM. | [7] |

| Biological Activity | Pro-adipogenic effects mediated by DP1 and PPARγ. | More potent stimulator of fat storage than PGD2, with effects mediated preferentially by CRTH2. | [2][6] |

Divergent Signaling Pathways

The differential receptor preference of PGD2 and 11d-11m-PGD2 leads to the activation of distinct downstream signaling cascades. PGD2 activates both the Gs-coupled DP1 receptor, leading to an increase in intracellular cyclic AMP (cAMP), and the Gi-coupled CRTH2 receptor, which results in a decrease in cAMP.[8][9] In contrast, 11d-11m-PGD2 primarily interacts with the CRTH2 receptor, suggesting a more selective modulation of the Gi-mediated pathway.

Experimental Protocols

Adipocyte Differentiation of 3T3-L1 Cells

A key experimental model to elucidate the differential effects of PGD2 and 11d-11m-PGD2 is the in vitro differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Objective: To induce and assess the adipogenic potential of PGD2 and 11d-11m-PGD2.

Methodology:

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluence.

-

Initiation of Differentiation: Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (PGD2 or 11d-11m-PGD2) are added at desired concentrations.

-

Maturation Phase: After 48 hours (Day 2), the differentiation medium is replaced with a maturation medium containing DMEM, 10% FBS, and 10 µg/mL insulin. The medium is replenished every two days.

-

Assessment of Adipogenesis: Adipocyte differentiation is typically assessed between days 8 and 12.

Quantification of Lipid Accumulation by Oil Red O Staining

Objective: To visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.

Methodology:

-

Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

-

Staining: The fixed cells are washed with water and stained with a freshly prepared Oil Red O solution (0.5% in isopropanol, diluted with water) for 10-15 minutes.

-

Visualization: The cells are washed with water to remove excess stain and visualized under a microscope. Lipid droplets will appear as red-stained vesicles.

-

Quantification: For quantitative analysis, the stained lipid droplets are eluted with isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm.[10][11]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of PGD2 and 11d-11m-PGD2 for DP1 and CRTH2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (DP1 or CRTH2) are prepared from transfected cell lines or native tissues.

-

Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]PGD2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (PGD2 or 11d-11m-PGD2).

-

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12][13][14]

Conclusion

The substitution of the 11-keto group in PGD2 with an exocyclic methylene group in 11d-11m-PGD2 results in a chemically stable analogue with a distinct pharmacological profile. While PGD2 exhibits broader activity through both DP1 and CRTH2 receptors, 11d-11m-PGD2 demonstrates a preferential interaction with the CRTH2 receptor, and in some contexts, may act as an antagonist. These differences in structure, stability, and receptor engagement underscore the potential for developing selective modulators of the PGD2 signaling pathway for therapeutic intervention in a range of physiological and pathological processes. Further research into the nuanced signaling and functional outcomes of these two molecules will continue to inform the development of novel therapeutics targeting the prostanoid system.

References

- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of adipocyte differentiation and lipid accumulation by stearidonic acid (SDA) in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A competitive protein binding assay specific for prostaglandin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application

Application Notes and Protocols: 11-Deoxy-11-methylene PGD2

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2). In this analog, the unstable 11-keto group of PGD2 is replaced by an exocyclic methylene group, conferring greater stability while retaining biological activity.[1][2] These application notes provide detailed protocols for utilizing 11d-11m-PGD2 in adipogenesis studies, focusing on the 3T3-L1 cell line as a model system.

Biological Activity and Mechanism of Action

11d-11m-PGD2 has been shown to be a potent promoter of adipogenesis. Studies have demonstrated that it is significantly more potent than its natural counterpart, PGD2, in stimulating the storage of fats in cultured adipocytes.[3][4] This pro-adipogenic effect is primarily mediated through the activation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] CRTH2 is a G protein-coupled receptor (GPCR) that, upon activation by 11d-11m-PGD2, initiates a signaling cascade that upregulates the expression of key adipogenic marker genes, leading to lipid accumulation.[3][4]

Data Presentation

Table 1: Pro-adipogenic Activity of 11-Deoxy-11-methylene PGD2 in 3T3-L1 Adipocytes

| Compound | Concentration (µM) | Lipid Accumulation (Fold Change vs. Control) |

| This compound | 0.01 | 1.8 ± 0.2 |

| 0.1 | 3.5 ± 0.4 | |

| 1 | 5.2 ± 0.6 | |

| PGD2 | 1 | 2.1 ± 0.3 |

Note: The data presented in this table is a representative summary compiled from literature describing the relative potency of this compound. Actual results may vary depending on experimental conditions.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Differentiation Medium (DM): GM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maturation Medium (MM): GM supplemented with 10 µg/mL insulin.

-

This compound (stock solution in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) at a density of 2 x 10⁵ cells per well in GM.

-

Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 100% confluence. This typically takes 2-3 days.

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the GM with DM. This marks the beginning of the differentiation process.

-

Treatment with this compound (Day 2): After 48 hours, replace the DM with MM. Add this compound to the MM at the desired final concentrations. A vehicle control (e.g., ethanol or DMSO) should also be included.

-

Maturation: Replace the MM containing the test compound every 2 days. The cells will progressively accumulate lipid droplets over the next 6-8 days.

Quantification of Adipogenesis by Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. This protocol provides a method for qualitatively and quantitatively assessing lipid accumulation in differentiated 3T3-L1 cells.

Materials:

-

Differentiated 3T3-L1 cells in a culture plate

-

PBS

-

10% Formalin

-

Oil Red O stock solution (0.5 g in 100 mL isopropanol)

-

Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, filtered)

-

Isopropanol (100%)

Protocol:

-

Fixation: Wash the cells twice with PBS and then fix with 10% formalin for 1 hour at room temperature.

-

Washing: Wash the fixed cells twice with distilled water and allow them to air dry completely.

-

Staining: Add the Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 1 hour at room temperature.

-

Washing: Wash the cells four times with distilled water to remove excess stain.

-

Qualitative Analysis: Observe the stained lipid droplets under a microscope. Adipocytes will contain red-stained lipid droplets.

-

Quantitative Analysis: a. After the final wash, add 200 µL of 100% isopropanol to each well to elute the stain from the lipid droplets. b. Incubate for 10 minutes with gentle agitation. c. Transfer the isopropanol-dye solution to a 96-well plate. d. Measure the absorbance at 490-520 nm using a microplate reader. The absorbance is directly proportional to the amount of lipid accumulation.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps for analyzing the expression of key adipogenic marker genes, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Adiponectin, in response to treatment with this compound.

Materials:

-

Differentiated 3T3-L1 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target genes (see Table 2) and a housekeeping gene (e.g., β-actin)

-

qPCR instrument

Table 2: Mouse qPCR Primer Sequences

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| PPARγ | TCGCTGATGCACTGCCTATG | GAGAGGTCCACAGAGCTGATTCC |

| Adiponectin | GATGCAGGTCTTCTTGGTCCT | AGGTGAAGAGAACGGCCTTG |

| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |

Protocol:

-

RNA Extraction: On day 6-8 of differentiation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction as follows:

-

SYBR Green qPCR master mix (2X): 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

cDNA template: 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Thermal Cycling: Perform qPCR using a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing: 60°C for 30 sec

-

Extension: 72°C for 30 sec

-

-

Melt curve analysis

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mandatory Visualizations

Caption: Experimental workflow for studying the effect of this compound on 3T3-L1 adipogenesis.

Caption: Signaling pathway of this compound in promoting adipogenesis through the CRTH2 receptor.

References

- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. Role of the adipose PPARγ-adiponectin axis in susceptibility to stress and depression/anxiety-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 11-deoxy-11-methylene-Prostaglandin D2 (11d-11m-PGD2) in 3T3-L1 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3T3-L1 cell line, derived from mouse embryos, is a widely utilized in vitro model for studying adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-laden adipocytes. Prostaglandin D2 (PGD2) and its analogues are known to modulate this process. However, the role of these molecules is complex and appears to be dependent on the specific phase of adipocyte differentiation. 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2) is a chemically stable analogue of PGD2, making it a valuable tool for dissecting the signaling pathways governing adipogenesis.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of 11d-11m-PGD2 in 3T3-L1 cell culture, with a particular focus on its effects during the differentiation phase.

Key Findings on the Effects of 11d-11m-PGD2 on 3T3-L1 Adipogenesis

Recent studies have elucidated the dual role of 11d-11m-PGD2 in 3T3-L1 adipogenesis, which is contingent on the timing of its administration.

-

Suppression of Adipogenesis during the Differentiation Phase: When introduced during the initial 48-hour differentiation phase, both PGD2 and 11d-11m-PGD2 inhibit adipogenesis.[1][3][4] Notably, 11d-11m-PGD2 exhibits a more potent anti-adipogenic effect than its naturally occurring counterpart, PGD2.[3][4] This inhibitory action is associated with a significant downregulation of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3]

-

Promotion of Adipogenesis during the Maturation Phase: In contrast, the addition of 11d-11m-PGD2 during the subsequent maturation phase has been shown to promote adipogenesis.[2][3][5]

The differential effects highlight the intricate temporal regulation of adipogenesis by prostanoid signaling pathways. The stability of 11d-11m-PGD2, compared to the easily dehydrated PGD2, makes it a more reliable reagent for studying these mechanisms.[3]

Data Presentation

Table 1: Summary of 11d-11m-PGD2 Effects on 3T3-L1 Adipogenesis (Differentiation Phase)

| Parameter Measured | Treatment | Observation | Reference(s) |

| Intracellular Triacylglycerol (TAG) | 1 µM 11d-11m-PGD2 during differentiation | Significant decrease in TAG accumulation compared to control and PGD2-treated cells.[3][4] | [3][4] |

| PPARγ Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant downregulation of PPARγ mRNA levels during the maturation phase (day 6).[3] | [3] |

| Adiponectin Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant downregulation of Adiponectin mRNA levels during the maturation phase (day 6).[3] | [3] |

| Lipoprotein Lipase (LPL) Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant downregulation of LPL mRNA levels during the maturation phase (day 6).[3] | [3] |

| DP1 Receptor Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant reduction in DP1 mRNA expression during the maturation phase (day 6).[3][6] | [3][6] |

| DP2 (CRTH2) Receptor Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant reduction in DP2 (CRTH2) mRNA expression during the maturation phase (day 6).[3][6] | [3][6] |

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard method for inducing adipogenic differentiation in 3T3-L1 cells, which is a prerequisite for studying the effects of 11d-11m-PGD2.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium (GM): DMEM with high glucose, 10% calf serum, 1% penicillin-streptomycin.

-

Differentiation Medium (DM) / MDI Induction Medium: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7][8]

-

Maturation Medium (MM) / Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

-

Phosphate-Buffered Saline (PBS)

-

Culture dishes/plates

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in GM at an appropriate density (e.g., 1 x 10⁵ cells per 35 mm dish) and culture at 37°C in a 10% CO2 incubator.[5]

-

Reaching Confluence: Allow the cells to grow, replacing the GM every 2-3 days, until they reach 100% confluence.[5] Maintain the cells in a confluent state for an additional 48 hours to ensure growth arrest.

-

Initiation of Differentiation (Day 0): Aspirate the GM and replace it with DM (MDI Induction Medium). This marks the beginning of the differentiation phase.

-

Maturation Phase (Day 2 onwards): After 48 hours of incubation in DM, replace the medium with MM (Insulin Medium).[7]

-

Maintenance: Replace the MM with fresh MM every 2 days. Full differentiation, characterized by the accumulation of lipid droplets, is typically observed by day 8-10.[5][7]

Protocol 2: Treatment with 11d-11m-PGD2 during the Differentiation Phase

This protocol describes the application of 11d-11m-PGD2 to investigate its inhibitory effects on adipogenesis.

Materials:

-

Confluent, growth-arrested 3T3-L1 cells (from Protocol 1, step 2)

-

DM (MDI Induction Medium)

-

11d-11m-PGD2 stock solution (e.g., in ethanol)

-

MM (Insulin Medium)

-

Vehicle control (e.g., ethanol)

Procedure:

-

Preparation of Treatment Medium: Prepare DM containing the desired final concentration of 11d-11m-PGD2 (e.g., 1 µM).[3][5] Also, prepare a vehicle control DM containing the same final concentration of the solvent used for the 11d-11m-PGD2 stock.

-

Treatment (Day 0): Aspirate the GM from the confluent 3T3-L1 cells and add the prepared treatment or vehicle control medium.

-

Incubation: Incubate the cells for 48 hours at 37°C in a 10% CO2 incubator.[3][5]

-

Continuation of Differentiation (Day 2 onwards): After the 48-hour treatment period, aspirate the treatment/vehicle medium and replace it with fresh MM.

-

Maintenance and Observation: Continue to culture the cells in MM, replacing the medium every 2 days for a total of 8-10 days.[5]

-

Analysis: At the end of the culture period, the cells can be harvested for analysis of lipid accumulation (e.g., Oil Red O staining), gene expression (qPCR), or protein levels (Western blotting).

Protocol 3: Quantification of Adipogenesis

A. Oil Red O Staining for Lipid Accumulation:

-

Wash differentiated cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared and filtered Oil Red O working solution for 10-20 minutes.

-

Wash the cells with water until the excess stain is removed.

-

The stained lipid droplets can be visualized by microscopy.

-

For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 490-520 nm.[8]

B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

-

Harvest cells at desired time points (e.g., day 6 for adipogenic markers).[3][6]

-

Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., PPARγ, Adiponectin, LPL, DP1, DP2) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for 11d-11m-PGD2-mediated inhibition of adipogenesis in 3T3-L1 cells during the differentiation phase.

Caption: Experimental workflow for assessing the effect of 11d-11m-PGD2 on 3T3-L1 cell differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: 11-Deoxy-11-methylene PGD2 for In Vitro Adipogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3] Unlike its parent molecule, PGD2, which readily undergoes non-enzymatic dehydration to form J2 series prostaglandins (PGJ2), 11d-11m-PGD2's exocyclic methylene group at the 11-position confers resistance to this conversion.[4] This stability makes it a valuable tool for dissecting the specific roles of PGD2 receptors in biological processes, including adipogenesis, without the confounding effects of PGJ2 derivatives which are known activators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2]

Recent studies have revealed that 11d-11m-PGD2 exhibits a dual, phase-dependent role in the differentiation of preadipocytes. When introduced during the initial differentiation phase, it acts as a potent inhibitor of adipogenesis.[4][5] Conversely, when applied during the later maturation phase, it promotes adipocyte development.[1][4] This makes 11d-11m-PGD2 a critical reagent for investigating the temporal regulation of adipocyte differentiation.

These application notes provide detailed protocols and signaling pathway diagrams for utilizing 11d-11m-PGD2 in in vitro adipogenesis assays, primarily using the 3T3-L1 preadipocyte cell line.

Data Presentation

Table 1: Summary of 11-Deoxy-11-methylene PGD2 Effects on In Vitro Adipogenesis

| Parameter | Effect during Differentiation Phase | Effect during Maturation Phase | Key Signaling Molecules |

| Adipogenesis | Suppression[4][5] | Promotion[1][4] | DP1, DP2 (CRTH2), PPARγ[1][4] |

| PPARγ Expression | Downregulation[4] | Indirect (CRTH2 mediated)[1] | PPARγ[1][4] |

| DP1 & DP2 Expression | Reduced during subsequent maturation[4] | Enhanced[1] | DP1, DP2 (CRTH2)[1][4] |

| Potency vs. PGD2 | More potent inhibitor[4][5] | More potent promoter[1] | N/A |

Table 2: Recommended Reagent Concentrations for 3T3-L1 Adipogenesis Assays

| Reagent | Stock Concentration | Working Concentration | Purpose |

| This compound | 10 mM in Ethanol | 1 µM[4] | Test Compound |

| Dexamethasone (DEX) | 1 mM in Ethanol | 1 µM | Adipogenic Inducer |

| 3-isobutyl-1-methylxanthine (IBMX) | 0.5 M in DMSO | 0.5 mM | Adipogenic Inducer |

| Insulin | 10 mg/mL in 5 mM HCl | 10 µg/mL | Adipogenic Inducer |

| Fetal Bovine Serum (FBS) | 100% | 10% | Growth & Maturation |

| Penicillin/Streptomycin | 100X | 1X | Antibiotic |

Signaling Pathways

The mechanism of action for 11d-11m-PGD2 is dependent on the developmental stage of the adipocyte. The diagrams below illustrate the proposed signaling pathways during both the differentiation and maturation phases.

References

- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 11-deoxy-11-methylene-PGD2 in CRTH2 Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathogenesis of type 2 inflammatory diseases such as asthma and allergic rhinitis.[1] It is preferentially expressed on key effector cells of the allergic cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][3][4] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major lipid mediator released by activated mast cells.[5] Activation of CRTH2 by PGD2 triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines.[1][6]

Studying CRTH2 signaling requires specific and stable pharmacological tools. 11-deoxy-11-methylene-Prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analog of PGD2. While some studies have explored its role in adipogenesis, detailed pharmacological characterization reveals that it has little to no agonist activity at the CRTH2 receptor. Instead, it functions as a CRTH2 antagonist.[5][7] This property makes 11d-11m-PGD2 a useful tool for inhibiting CRTH2-mediated cellular responses and for serving as a reference compound in drug discovery campaigns.

Pharmacological Profile of 11d-11m-PGD2

11d-11m-PGD2 is a synthetic analog of PGD2 where the unstable 11-keto group is replaced by an exocyclic methylene group, conferring greater chemical stability. Pharmacological assays on human eosinophils and basophils have demonstrated that this modification results in a loss of agonist activity at the CRTH2 (DP2) receptor.[5] The compound acts as a competitive antagonist, inhibiting the effects of CRTH2 agonists like PGD2.

Table 1: Pharmacological Properties of 11d-11m-PGD2 and Related Ligands

| Compound | Receptor Target | Primary Activity | Reported Potency | Reference(s) |

| 11d-11m-PGD2 | CRTH2 (DP2) | Antagonist | IC50: ~2 µM | [5] |

| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | Endogenous Agonist | EC50: 1.8 - 22.1 nM | [1] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | CRTH2 (DP2) | Selective Agonist | Ki: 2.91 nM | [1][8] |